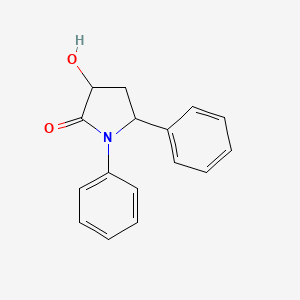

3-Hydroxy-1,5-diphenylpyrrolidin-2-one

説明

3-Hydroxy-1,5-diphenylpyrrolidin-2-one (CAS: 19344-93-5) is a pyrrolidinone derivative with a hydroxyl group at the 3-position and phenyl substituents at the 1- and 5-positions. Its molecular formula is C₁₆H₁₅NO₂, with a molecular weight of 253.30 g/mol . The compound is used in organic synthesis and pharmaceutical research, particularly in developing bioactive molecules due to its rigid pyrrolidinone backbone and aromatic substituents, which enhance binding interactions in drug-receptor systems .

特性

CAS番号 |

19344-93-5 |

|---|---|

分子式 |

C16H15NO2 |

分子量 |

253.29 g/mol |

IUPAC名 |

3-hydroxy-1,5-diphenylpyrrolidin-2-one |

InChI |

InChI=1S/C16H15NO2/c18-15-11-14(12-7-3-1-4-8-12)17(16(15)19)13-9-5-2-6-10-13/h1-10,14-15,18H,11H2 |

InChIキー |

LDJFEKZEWALFCE-UHFFFAOYSA-N |

正規SMILES |

C1C(N(C(=O)C1O)C2=CC=CC=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Multi-Step Organic Synthesis Route

A common laboratory synthesis involves the condensation of diphenylacetylene derivatives with appropriate aldehydes or ketoesters, followed by cyclization and hydroxy group introduction.

- Condensation Reaction: Reaction of diphenylacetylene or related diphenyl precursors with phenylpropenal under basic conditions to form an intermediate enone or enal.

- Cyclization: Intramolecular cyclization to form the pyrrolidinone ring, often facilitated by base or acid catalysis.

- Hydroxylation: Introduction of the hydroxy group at the 3-position, either by direct hydroxylation or via intermediate functional group transformations.

This method yields the pyrrolidin-2-one scaffold with diphenyl substitutions at nitrogen (position 1) and carbon (position 5), and a hydroxy group at carbon 3.

Comparative Data Table of Preparation Methods

| Step | Laboratory Method | Industrial Method (Patent-Inspired) | Notes |

|---|---|---|---|

| Starting Materials | Diphenylacetylene, phenylpropenal | 4-Halo-3-hydroxybutyric acid esters, amines | Industrial uses protected intermediates for selectivity |

| Key Reaction Type | Condensation, cyclization, hydroxylation | Protection, reduction, sulfonation, amination, deprotection | Industrial method optimized for scale and purity |

| Reaction Conditions | Base or acid catalysis, controlled temperature | Mild conditions, simple steps, no harsh reagents | Industrial process designed for high optical purity |

| Yield | Moderate to high depending on conditions | High yield reported due to simplified steps | Industrial process improves overall yield |

| Purification | Chromatography, recrystallization | Minimal purification due to crude intermediate usage | Industrial method reduces purification steps |

Detailed Reaction Conditions and Notes

Laboratory Synthesis

- Condensation: Typically performed in an inert solvent with a base such as triethylamine or potassium carbonate at temperatures ranging from 0 °C to room temperature.

- Cyclization: May require heating or acid catalysis to close the pyrrolidinone ring.

- Hydroxylation: Can be achieved by oxidation of intermediates or direct nucleophilic substitution with hydroxide sources.

Industrial Process Highlights

- The method involves protecting the hydroxyl group of 4-halo-3-hydroxybutyric acid esters to avoid side reactions.

- Reduction of ester to alcohol is carried out using mild reducing agents.

- Sulfonyl halides are employed to convert alcohols into sulfonate leaving groups.

- Amination with amines forms the pyrrolidine ring.

- Deprotection yields the final 3-hydroxy-substituted pyrrolidinone.

- The process is designed to be simple, mild, and suitable for mass production with high optical purity.

化学反応の分析

Nucleophilic Substitution at the Hydroxyl Group

The C(3)-hydroxyl group undergoes nucleophilic substitution reactions, enabling modifications for enhanced bioactivity. For example:

-

Esterification : Reacts with acetyl chloride or anhydrides to form ester derivatives (e.g., 3-acetoxy derivatives) under mild acidic conditions.

-

Alkylation : Forms ethers when treated with alkyl halides in the presence of bases like K₂CO₃.

Oxidation Reactions

Controlled oxidation of the hydroxyl group produces ketone derivatives. For instance:

-

Conversion to Pyrrolidinone : Oxidation with Jones reagent (CrO₃/H₂SO₄) yields 1,5-diphenylpyrrolidin-2,3-dione, retaining the lactam core .

Cyclization and Ring Expansion

The compound participates in cyclization reactions to form polycyclic structures:

-

Thermal Cyclization : Heating with acetic anhydride generates fused bicyclic lactams via intramolecular acylation .

-

Cross-Coupling : Palladium-catalyzed reactions with aryl halides introduce substituents at the C(4) position.

Reactions with Amines

Primary amines react with 3-hydroxy-1,5-diphenylpyrrolidin-2-one to form imine or amide derivatives:

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| Aniline, CH₃CN, reflux, 12 h | 4-(Phenylimino)pyrrolidin-2-one | 75% | |

| Benzylamine, DCM, RT, 8 h | 3-Hydroxy-1,5-diphenyl-4-benzamidopyrrolidin-2-one | 68% |

Multi-Component Reactions (MCRs)

The compound is synthesized via MCRs involving aldehydes, amines, and oxalacetates:

text**[General Procedure](pplx://action/followup)**[1][6]: 1. Mix aromatic aldehyde (1 eq), amine (1 eq), and citric acid (2 eq) in ethanol. 2. Stir under Ar at RT for 1 h. 3. Add sodium diethyl oxalacetate (2 eq) and stir for 8 h. 4. Isolate product via column chromatography (hexane/EtOAc).

-

Example : Reaction of benzaldehyde, aniline, and sodium diethyl oxalacetate yields 3-hydroxy-1,5-diphenylpyrrolidin-2-one in 82% yield .

Catalytic Transformations

Lewis acid catalysts facilitate functional group interconversions:

-

N-Heterocyclic Carbene (NHC) Catalysis : Enables asymmetric synthesis of 3-hydroxy-4-acylated derivatives (e.g., 4-benzoyl-3-hydroxy-1,5-diphenylpyrrolidin-2-one) .

-

Copper-Mediated Reactions : Cu(OTf)₂ promotes triazole formation via cycloaddition with azides .

Biological Activity-Driven Modifications

Derivatives are tailored for enhanced antibacterial or anticancer properties:

-

Antibacterial Agents : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl rings improves activity against MRSA (MIC: 4–8 μg/mL) .

-

p53-MDM2 Inhibitors : Substituents at C(3) and C(4) positions increase binding affinity to MDM2, activating p53 in cancer cells.

Stability and Reactivity Under Extreme Conditions

| Condition | Observation | Reference |

|---|---|---|

| Strong acids (H₂SO₄) | Decomposition to phenylacetic acid derivatives | |

| High temperatures (>150°C) | Ring-opening to form linear amides |

科学的研究の応用

The applications of 3-hydroxy-1,5-diphenylpyrrolidin-2-one, a nitrogen-containing five-membered heterocycle, are primarily focused on its biological activities and its potential as a scaffold for developing new pharmaceuticals . Research indicates its use in synthesizing antibacterial agents and as a ligand for cannabinoid receptors .

Scientific Research Applications

Antibacterial Agents:

- 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones have been evaluated as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE) .

- One lead compound showed minimum inhibitory concentrations (MICs) of 8 and 4 μg/mL against MRSA and MRSE, respectively . It also displayed a MIC of 8-16 μg/mL against linezolid-resistant MRSA .

Cannabinoid Receptor Ligands:

- 1,5-Diphenyl-pyrrolidin-2-one derivatives are potent cannabinoid subtype-1 (CB1) receptor ligands .

- These ligands have high selectivity and potency at CB1 receptors, making them suitable for use as PET ligands .

- Specific compounds, such as [11C]MePPEP, bind with high selectivity to CB1 receptors in monkey brains in vivo .

- Studies involve synthesizing and evaluating analogs like FMePPEP, FMPEP, FMPEP-d2, and FEPEP to assess their activity in ex vivo models for identifying suitable PET ligands .

Versatile Scaffold in Modern Medicine:

- Pyrrolidin-2-one substructures are present in numerous biologically active molecules, suggesting that the methods to produce them could provide a new approach for synthesizing γ-lactams .

- Organocatalytic methods have been developed for the asymmetric synthesis of functionalized 1,3,5-triarylpyrrolidin-2-ones, which can be used to create a range of biologically active molecules .

Potential Anti-Cancer Agent

- Indole derivative compounds with a prop-2-en-1-one group has anticancer activity . One such compound demonstrated significant tumor growth inhibition in a mouse xenograft model .

- Another compound exhibited potent antiproliferative activity against six human cancer cell lines and inhibited tubulin polymerization .

- Certain compounds significantly inhibited the ERK signaling pathway, reducing the phosphorylation levels of key proteins involved in cancer progression .

Data Table

Case Studies

- Ex Vivo Evaluation of CB1 Receptor Ligands: A study synthesized and evaluated several 1,5-diphenyl-pyrrolidin-2-one analogs to identify compounds suitable for use as PET ligands. The ligands were tested for brain penetration and non-specific binding in rats. Compounds with low brain levels of tracer in pretreated rats and high levels in non-pretreated rats were selected for radiolabeling and in vivo evaluation .

- Antibacterial Activity Against MRSA/MRSE: Researchers synthesized 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones and assessed their antibacterial properties against MRSA and MRSE. The lead compound demonstrated promising MIC values, indicating its potential as a new scaffold for antimicrobial development .

作用機序

The mechanism of action of 3-Hydroxy-1,5-diphenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the p53-MDM2 protein-protein interaction, which is crucial for the regulation of the tumor suppressor protein p53 . Additionally, it acts as an inhibitor of HIV integrase and dengue virus helicase, making it a potential candidate for antiviral therapies .

類似化合物との比較

The structural and functional attributes of 3-hydroxy-1,5-diphenylpyrrolidin-2-one can be contextualized by comparing it to related pyrrolidinones, naphthoquinones, and carbamate derivatives. Below is a detailed analysis:

Structural Analogs: Pyrrolidinone Derivatives

Key Differences :

Functional Analogs: Naphthoquinone Derivatives

Compounds such as Atovaquone (2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone) and derivatives from (e.g., 6b–6f) share a hydroxyl group and aromatic systems but differ in core structure (naphthoquinone vs. pyrrolidinone).

Key Differences :

- Naphthoquinones like Atovaquone exhibit redox activity due to their quinone moiety, enabling electron transfer in biological systems, whereas pyrrolidinones lack this property .

- The amide-functionalized naphthoquinones (e.g., 6b) show broader bioactivity (e.g., anti-hepatotoxic effects) compared to pyrrolidinones, which are more commonly used as structural motifs .

Carbamate and Thiazole Derivatives

highlights carbamate-linked analogs, such as thiazol-5-ylmethyl (2S,3S,5S)-5-acetamido-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate , which share the 3-hydroxy and diphenyl motifs but incorporate additional functional groups (e.g., thiazole, carbamate).

Key Differences :

- The thiazole-carbamate hybrids exhibit enhanced bioavailability and target specificity due to their heterocyclic and hydrogen-bonding motifs, whereas pyrrolidinones prioritize scaffold rigidity .

Q & A

Q. What are the optimized synthetic routes for preparing 3-Hydroxy-1,5-diphenylpyrrolidin-2-one and its derivatives?

The compound is synthesized via multi-component reactions. For example, 4-acetyl-3-hydroxy intermediates are formed through a three-component reaction involving aryl aldehydes, amines, and acetylacetone. Subsequent reactions with aliphatic amines in ethanol yield pyrrolidine-2,3-dione derivatives. Key steps include cyclization and functional group modifications, with characterization via NMR, FTIR, and HRMS to confirm structural integrity .

Q. How should researchers characterize the structural features of 3-Hydroxy-1,5-diphenylpyrrolidin-2-one?

A combination of spectroscopic and crystallographic methods is recommended:

- 1H/13C NMR : Identifies substituent positions and hydrogen bonding patterns.

- FTIR : Confirms carbonyl (C=O) and hydroxyl (O-H) groups.

- X-ray crystallography : Resolves absolute configuration using SHELXL refinement for small-molecule structures .

- HRMS : Validates molecular weight and purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Storage : Keep in tightly sealed containers in dry, well-ventilated areas to prevent degradation .

- PPE : Use gloves, goggles, and lab coats. Avoid inhalation of dust or vapors.

- Exposure response : Rinse skin/eyes with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

Cross-validation is critical:

- Perform variable-temperature NMR to study dynamic processes (e.g., tautomerism).

- Use DFT calculations to predict NMR chemical shifts and compare with experimental data.

- Re-refine crystallographic data using SHELXL to address ambiguities in electron density maps .

Q. What strategies improve reaction yields when introducing electron-withdrawing substituents?

- Solvent optimization : Polar solvents like DMF enhance solubility of intermediates.

- Catalysts : Cs₂CO₃ facilitates nucleophilic substitutions (e.g., fluoromethyl tosylate reactions).

- Temperature control : Slow heating (e.g., 60–80°C) minimizes side reactions during cyclization .

Q. How can byproducts from synthesis be analyzed and minimized?

- Monitoring : Use TLC or HPLC to track reaction progress.

- Isolation : Column chromatography separates byproducts, which are then characterized via NMR and HRMS.

- Optimization : Adjust stoichiometry (e.g., 1.2:1 amine:carbonyl ratio) and reduce reaction time to suppress dimerization .

Q. What methods study the tautomeric behavior of this compound in different solvents?

- Solvent-dependent NMR : Compare spectra in DMSO-d₆ (polar) vs. CDCl₃ (non-polar) to identify tautomeric shifts.

- X-ray crystallography in solvent matrices : Resolves dominant tautomers in solid-state configurations .

Q. How are diastereomers or regioisomers managed during synthesis?

- Selective crystallization : Use ethanol/water mixtures to isolate isomers based on solubility differences.

- Chromatography : Preparative HPLC with chiral columns separates enantiomers.

- Isomerization : Lewis acids (e.g., BF₃·Et₂O) convert cis-isomers to trans-forms, as demonstrated in related pyrrolidinone systems .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。